molecular formula C5H7Cl2N3 B3075706 3-Chloro-2-hydrazinylpyridine hcl CAS No. 1034303-16-6

3-Chloro-2-hydrazinylpyridine hcl

Cat. No. B3075706
CAS RN: 1034303-16-6
M. Wt: 180.03
InChI Key: BHBVMXNLFWJJSG-UHFFFAOYSA-N
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Description

3-Chloro-2-hydrazinylpyridine hcl, also known as 3-chloro-2-hydrazinopyridine, is a chemical compound with the empirical formula C5H6ClN3 . It has a molecular weight of 143.57 . This compound is used as a unique chemical in early discovery research .


Synthesis Analysis

The high-yield synthesis of 3-chloro-2-hydrazinopyridine involves the use of 3-dichloropyridine, hydrazine hydrate, ethanol, and methyl alcohol. The reaction is carried out in a four-hole bottle, with a backflow reaction lasting for 4 hours .


Molecular Structure Analysis

The molecular structure of 3-chloro-2-hydrazinylpyridine hcl was studied using X-ray diffraction and 1H NMR . The crystals are monoclinic, with a space group p21/c . The structure was also studied under microwave irradiation .


Chemical Reactions Analysis

A pyridine derivative, 3-chloro-2-hydrazinylpyridine, was synthesized under microwave irradiation . The compound was also involved in the preparation and characterization of copper(II) and cobalt(III) complexes .


Physical And Chemical Properties Analysis

3-Chloro-2-hydrazinylpyridine hcl has a density of 1.43±0.1 g/cm3, a melting point of 165-167°C, a boiling point of 247.6±50.0 °C, and a vapor pressure of 0.00474mmHg at 25°C . Its refractive index is 1.668 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Hydrazinylpyridines : 3-Chloro-2-hydrazinylpyridine is used in the synthesis of 2-hydrazinylpyridine-3,4-dicarbonitriles, highlighting its utility in creating complex chemical structures. The synthesized compounds demonstrated fluorescence sensitivity toward zinc ions, indicating potential applications in fluorescence-based sensors or assays (Ershov et al., 2018).
  • Cyclization Reactions : This compound plays a crucial role in cyclization reactions. Different types of cyclizations are observed depending on the substitution pattern of the hydrazinylpyridines. Notably, 3-chloro-hydrazinylpyridine leads to derivatives of the pyrido[2,1-c][1,2,4]triazinone skeleton, illustrating its versatility in forming heterocyclic compounds (Cheurfa et al., 2016).

Photoreactions and Photochemistry

  • Wolff Rearrangement and Tautomerization : 3-Chloro-2-hydrazinylpyridine is involved in photoinduced Wolff rearrangement and tautomerization reactions. These reactions are pivotal in understanding the photoreaction mechanisms of certain pyridine derivatives, offering insights into their stability and reactivity under various light conditions (Hayashi et al., 2019).

Catalysis and Synthesis

  • Catalyst in Organic Reactions : It is used as a precursor in microtubing-reactor-assisted aliphatic C-H functionalization, indicating its role as a precursor in catalytic processes. This application is particularly significant in the field of synthetic organic chemistry, where it aids in the activation of unactivated C(sp3)-H bonds under visible-light irradiation (Deng et al., 2018).

Material Science and Engineering

  • Nanoparticle Research : Research involving 3-Chloro-2-hydrazinylpyridine intersects with studies on nanoparticles, specifically focusing on their use in enhancing matrix acidizing for carbonate reservoirs. The insights from this research contribute to our understanding of chemical interactions at the nanoscale and their potential applications in industrial processes (Selvaraj et al., 2019).

Mechanism of Action

While the exact mechanism of action of 3-chloro-2-hydrazinylpyridine hcl is not specified in the retrieved papers, it’s worth noting that hydrazonyl compounds, which include 3-chloro-2-hydrazinylpyridine, are known for a wide range of pharmacological activities .

Safety and Hazards

The safety data sheet for 3-Chloro-2-hydrazinylpyridine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may be corrosive to metals and cause severe skin burns and eye damage .

properties

IUPAC Name

(3-chloropyridin-2-yl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3.ClH/c6-4-2-1-3-8-5(4)9-7;/h1-3H,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBVMXNLFWJJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-hydrazinylpyridine hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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